molecular formula C12H17ClFNO B565034 N-Desmethyl Paroxol Hydrochloride CAS No. 220548-73-2

N-Desmethyl Paroxol Hydrochloride

Cat. No.: B565034
CAS No.: 220548-73-2
M. Wt: 245.722
InChI Key: KIGXYHWSOJVZNA-JGAZGGJJSA-N
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Description

N-Desmethyl Paroxol Hydrochloride is a chemical compound with the molecular formula C12H16FNO·HCl and a molecular weight of 245.72. It is a metabolite of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant . This compound is significant in the field of neurology and pharmacology due to its role in the metabolism of Paroxetine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Paroxol Hydrochloride typically involves the demethylation of Paroxetine. This process can be achieved through various chemical reactions, including the use of reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Paroxol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

N-Desmethyl Paroxol Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Desmethyl Paroxol Hydrochloride involves its interaction with the serotonin transporter (SERT). By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is similar to that of Paroxetine, but the specific molecular targets and pathways may vary slightly due to structural differences .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as a metabolite of Paroxetine. Its distinct chemical structure allows for unique interactions with biological targets, making it valuable for studying the metabolism and pharmacokinetics of Paroxetine .

Properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15;/h1-4,10,12,14-15H,5-8H2;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGXYHWSOJVZNA-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220548-73-2
Record name [(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methanol hydrochloride (1:1)
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